CFTR Chloride Channel Inhibition
Folipastatin's most significant and differentiating activity is its potent inhibition of CFTR-mediated chloride secretion. In human intestinal epithelial T84 cells, Folipastatin inhibited forskolin-stimulated chloride secretion with an IC50 of 0.3–0.5 μM, a potency that is approximately 100-fold greater than its PLA2 inhibitory activity [1][2]. In a 3D human colonoid model, Folipastatin effectively suppressed cAMP-induced fluid secretion without affecting basal secretion, confirming functional anti-secretory activity in a physiologically relevant human tissue model [1]. This CFTR inhibitory activity is not reported for the unguinol congeners unguinol or nidulin, making Folipastatin a unique chemical tool for this target.
| Evidence Dimension | CFTR-mediated chloride secretion inhibition |
|---|---|
| Target Compound Data | IC50 = 0.3–0.5 μM (T84 cells) |
| Comparator Or Baseline | PLA2 inhibitory activity of Folipastatin (IC50 = 39 μM); unguinol and nidulin (CFTR activity not reported) |
| Quantified Difference | ~78- to 130-fold more potent than PLA2 inhibition; CFTR activity absent in comparators |
| Conditions | Forskolin-stimulated chloride secretion in T84 human intestinal epithelial cells (short-circuit current); 3D human colonoid fluid secretion model |
Why This Matters
For researchers investigating CFTR modulation or secretory diarrhea, Folipastatin provides a validated, sub-micromolar CFTR inhibitor with demonstrated functional efficacy in a human tissue model, a property not shared by its structural analogs.
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- [2] Phainuphong P, Rukachaisirikul V, Phongpaichit S, Sakayaroj J, Kanjanasirirat P, Borwornpinyo S, Akrimajirachoote N, Yimnual C, Muanprasat C. Depsides and depsidones from the soil-derived fungus Aspergillus unguis PSU-RSPG204. Tetrahedron. 2018 Sep 27;74(39):5691-5699. doi: 10.1016/j.tet.2018.08.004. View Source
